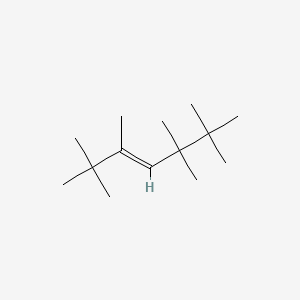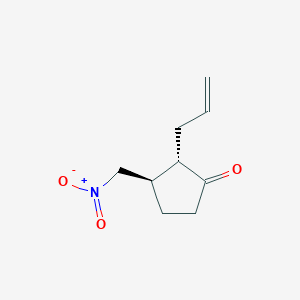
(2S,3R)-3-(Nitromethyl)-2-(prop-2-en-1-yl)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-3-(Nitromethyl)-2-(prop-2-en-1-yl)cyclopentan-1-one is a chiral compound with a unique structure that includes a nitromethyl group and a prop-2-en-1-yl group attached to a cyclopentanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(Nitromethyl)-2-(prop-2-en-1-yl)cyclopentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone, nitromethane, and allyl bromide.
Formation of Intermediate: The first step involves the alkylation of cyclopentanone with allyl bromide in the presence of a base such as potassium carbonate to form 2-(prop-2-en-1-yl)cyclopentanone.
Nitration: The next step is the nitration of 2-(prop-2-en-1-yl)cyclopentanone with nitromethane in the presence of a base such as sodium ethoxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-3-(Nitromethyl)-2-(prop-2-en-1-yl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form a nitro group.
Reduction: The nitromethyl group can be reduced to form an amine group.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of (2S,3R)-3-(Nitro)-2-(prop-2-en-1-yl)cyclopentan-1-one.
Reduction: Formation of (2S,3R)-3-(Aminomethyl)-2-(prop-2-en-1-yl)cyclopentan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: (2S,3R)-3-(Nitromethyl)-2-(prop-2-en-1-yl)cyclopentan-1-one can be used as a building block in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.
Medicine
Drug Development:
Industry
- Materials Science
Eigenschaften
CAS-Nummer |
52986-39-7 |
|---|---|
Molekularformel |
C9H13NO3 |
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
(2S,3R)-3-(nitromethyl)-2-prop-2-enylcyclopentan-1-one |
InChI |
InChI=1S/C9H13NO3/c1-2-3-8-7(6-10(12)13)4-5-9(8)11/h2,7-8H,1,3-6H2/t7-,8-/m0/s1 |
InChI-Schlüssel |
LXJPVOSSADUOMI-YUMQZZPRSA-N |
Isomerische SMILES |
C=CC[C@H]1[C@@H](CCC1=O)C[N+](=O)[O-] |
Kanonische SMILES |
C=CCC1C(CCC1=O)C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


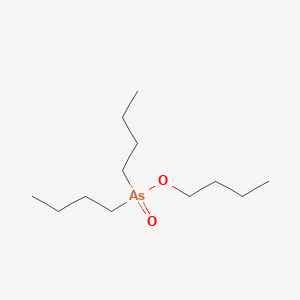
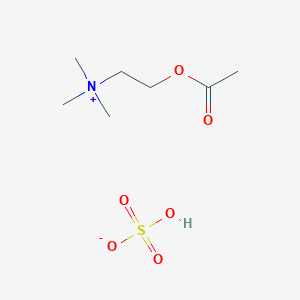


![[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol](/img/structure/B14632576.png)
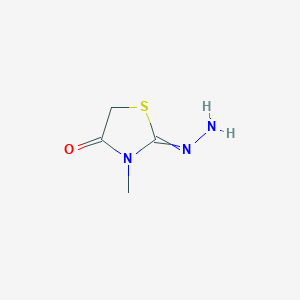
![3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14632585.png)
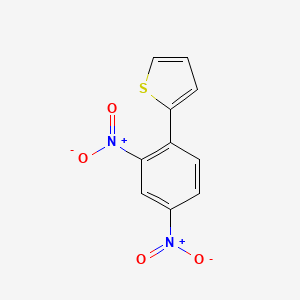

mercury](/img/structure/B14632593.png)
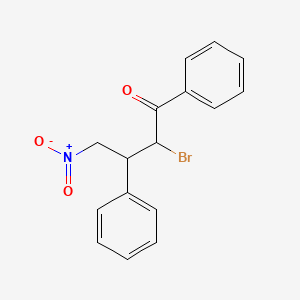
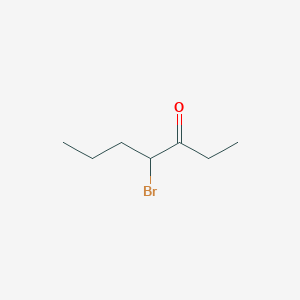
![[1-(2-Azidophenyl)ethylidene]hydrazine](/img/structure/B14632614.png)
